(11E)-11-[2-(5,6-dimethylbenzimidazol-1-yl)ethylidene]-6H-benzo[c][1]benzoxepine-2-carboxylate
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Overview
Description
KW-3635 is a thromboxane A2 receptor antagonist.
Scientific Research Applications
Thromboxane A2 Receptor Antagonism
A study by Ohshima et al. (1992) explored a series of 11-[2-(1-benzimidazolyl)ethylidene]-6,11-dihydrodibenz[b,e]oxepin-2-carboxylic acid derivatives, including a compound closely related to the one . They found these compounds to be potent thromboxane A2/prostaglandin H2 (TXA2/PGH2) receptor antagonists. Specifically, sodium (E)-11-[2-(5,6-dimethyl-1-benzimidazolyl)ethylidene]-6,11-dihydrodibenz[b,e]oxepin-2-carboxylate monohydrate showed high affinity for human platelet TXA2/PGH2 receptors and demonstrated potent inhibitory effects on platelet aggregation. This compound, designated as KW-3635, is a novel, orally active, and specific TXA2/PGH2 receptor antagonist with potential therapeutic implications in conditions involving platelet aggregation and thromboxane A2 mediated pathways (Ohshima et al., 1992).
Antioxidant and Antimicrobial Activities
Bassyouni et al. (2012) synthesized and evaluated a series of compounds, including 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles and derivatives with similar structural components. These compounds were assessed for their antioxidant and antimicrobial activities. The study found that certain compounds displayed high activity against bacteria like Staphylococcus aureus and fungi like Candida albicans. This indicates the potential of these compounds in developing new antimicrobial and antioxidant agents (Bassyouni et al., 2012).
properties
Product Name |
(11E)-11-[2-(5,6-dimethylbenzimidazol-1-yl)ethylidene]-6H-benzo[c][1]benzoxepine-2-carboxylate |
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Molecular Formula |
C26H21N2O3- |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
(11E)-11-[2-(5,6-dimethylbenzimidazol-1-yl)ethylidene]-6H-benzo[c][1]benzoxepine-2-carboxylate |
InChI |
InChI=1S/C26H22N2O3/c1-16-11-23-24(12-17(16)2)28(15-27-23)10-9-21-20-6-4-3-5-19(20)14-31-25-8-7-18(26(29)30)13-22(21)25/h3-9,11-13,15H,10,14H2,1-2H3,(H,29,30)/p-1/b21-9+ |
InChI Key |
WZXFXUCKNJCHJG-ZVBGSRNCSA-M |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C/C=C/3\C4=CC=CC=C4COC5=C3C=C(C=C5)C(=O)[O-] |
SMILES |
O=C(C1=CC=C(OCC2=CC=CC=C2/C3=C\CN4C5=CC(C)=C(C)C=C5N=C4)C3=C1)[O-] |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC=C3C4=CC=CC=C4COC5=C3C=C(C=C5)C(=O)[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
KW-3635; KW 3635; KW635. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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